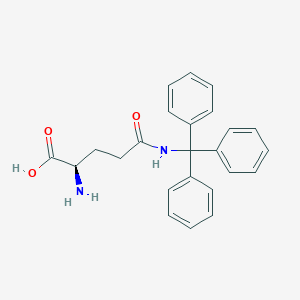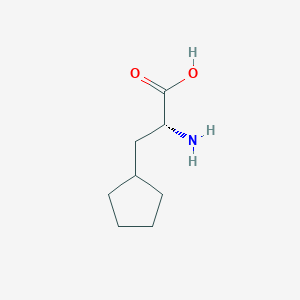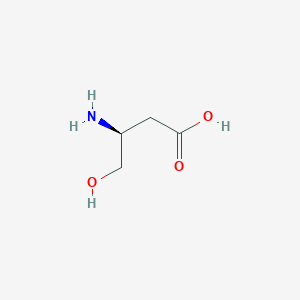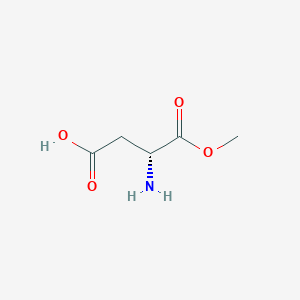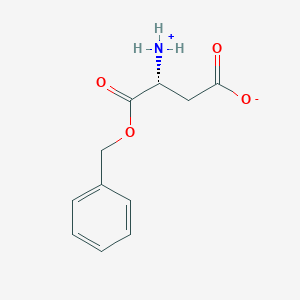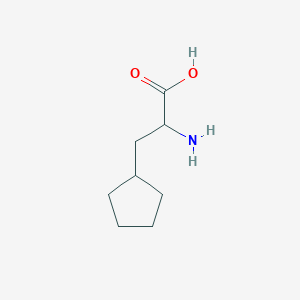
2-Amino-3-cyclopentylpropanoic acid
概要
説明
2-Amino-3-cyclopentylpropanoic acid, also known as 3-cyclopentylalanine hydrochloride, is a chemical compound with the molecular weight of 193.67 . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H15NO2/c9-7(8(10)11)5-6-3-1-2-4-6;/h6-7H,1-5,9H2,(H,10,11) . This indicates that the molecule consists of 8 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 193.67 .科学的研究の応用
Neurotoxicity in Cyanobacteria
Research on similar compounds, specifically non-encoded diaminomonocarboxylic acids like 2,4-DAB and BMAA (which share structural similarities with 2-Amino-3-cyclopentylpropanoic acid), found in cyanobacteria, indicates their neurotoxic properties. These amino acids are widely distributed in cyanobacterial species and show neurotoxicity in whole animal and cell-based bioassays (Nunn & Codd, 2017).
Plant Growth Regulation
A study on a structurally related compound, 2-amino-3-cyclopropylbutanoic acid, isolated from the mushroom Amanita castanopsidis Hongo, revealed its function as a novel plant growth regulator. The study focused on the total synthesis and stereochemical determination of this compound (Morimoto et al., 2002).
Chemical Synthesis Applications
Amino acids like 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile have been synthesized for various applications. Studies demonstrate methods for the synthesis of such compounds, showcasing their potential in chemical and pharmaceutical research (Elkholy & Morsy, 2006).
Cyclopropanation in Amino Acid Synthesis
Cyclopropanation of 2-aminoacrylates with N-tosylhydrazones under transition-metal-free conditions has been researched, highlighting a method to produce cyclopropane α-amino acid esters. This process demonstrates an important technique in amino acid synthesis, potentially applicable to the synthesis of this compound derivatives (Zhu et al., 2016).
Solubility and Solvent Effects Studies
Investigations on the solubility of compounds like 2-amino-3-methylbenzoic acid in various solvents are crucial for their purification. Such studies are pertinent to understanding the physical properties and solubility behavior of related amino acids (Zhu et al., 2019).
Immunobiological Activity
Research on derivatives of 2-amino-3-(purin-9-yl)propanoic acids indicates their potential immunostimulatory and immunomodulatory potency. Such studies reveal the biological activity and potential therapeutic applications of related amino acids (Doláková et al., 2005).
Corrosion Inhibition Studies
Studies on Schiff's bases derived from amino acids like 3-mercapto-2-((4-methoxybenzylidene)amino)propanoic acid for corrosion inhibition in mild steel highlight the potential application of related amino acids in materials science (Gupta et al., 2016).
Toxicity Studies
Investigations into the toxicity of compounds such as 2-amino-3-cyclopropylbutanoic acid isolated from mushrooms demonstrate the importance of toxicity studies for related amino acids in environmental and health contexts (Drehmel & Chilton, 2002).
Safety and Hazards
The safety information for 2-Amino-3-cyclopentylpropanoic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
作用機序
Target of Action
Similar compounds such as aminoglycosides are known to bind to bacterial ribosomes, leading to inhibition of protein synthesis .
Mode of Action
For instance, aminoglycosides, which are pseudo-polysaccharides containing amino sugars, inhibit protein synthesis by promoting mistranslation and elimination of proofreading .
Biochemical Pathways
The metabolism of amino acids provides a balanced supply of amino acids for protein synthesis . In the case of related compounds, such as aminoglycosides, resistance can result from mutations or enzymatic alteration of the target in the ribosome, efflux of the drug out of the cell, or enzymatic modification of the drug .
Pharmacokinetics
A related compound, (s)-2-((tert-butoxycarbonyl)amino)-3-cyclopentylpropanoic acid, is reported to have high gastrointestinal absorption and is permeable to the blood-brain barrier .
Result of Action
Related compounds such as aminoglycosides have been shown to have bactericidal activity and relatively low rates of resistance compared to other antibiotic classes .
生化学分析
Biochemical Properties
As an amino acid, it likely participates in protein synthesis and may interact with various enzymes, proteins, and other biomolecules . The nature of these interactions would depend on the specific structure and properties of 2-Amino-3-cyclopentylpropanoic acid .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
There is currently no available information on the temporal effects of this compound in laboratory settings, including its stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
There is currently no available information on the dosage effects of this compound in animal models .
Metabolic Pathways
Amino acids are generally involved in various metabolic pathways, interacting with enzymes and cofactors .
Transport and Distribution
Amino acids are generally transported by specific transporters and can interact with various binding proteins .
Subcellular Localization
The localization of amino acids can be influenced by targeting signals and post-translational modifications .
特性
IUPAC Name |
2-amino-3-cyclopentylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c9-7(8(10)11)5-6-3-1-2-4-6/h6-7H,1-5,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDYAKYRBGLKMAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5455-46-9 | |
| Record name | Cyclopentanealanine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23350 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the incorporation of 2-Amino-3-cyclopentylpropanoic acid at specific positions in proteins affect their stability?
A: Research suggests that incorporating Cpe into a protein can impact its stability in several ways. In the case of T4 lysozyme, replacing Leucine at position 133 with Cpe was shown to influence the protein's stability due to altered packing density and side chain conformational entropy. [, ] This specific substitution aimed to investigate the role of side chain structure within the hydrophobic core of the protein. While the study demonstrated the importance of packing interactions, it also highlighted that introducing Cpe at this specific position did not necessarily improve stability. [] Further computational analysis suggested that introducing smaller groups like methyl or cyclopropyl at specific positions on the Cpe ring could potentially enhance the enzyme's stability. []
Q2: What are the limitations of using this compound in protein engineering, and what future directions are suggested by the research?
A: While Cpe provides valuable insights into the factors influencing protein stability, its use in protein engineering has limitations. The research indicates that simply substituting a natural amino acid with Cpe does not guarantee increased stability. [] The position of the substitution within the protein's structure and the potential interactions with surrounding amino acids play a significant role.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



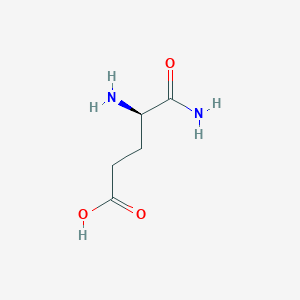
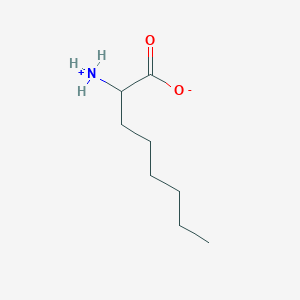
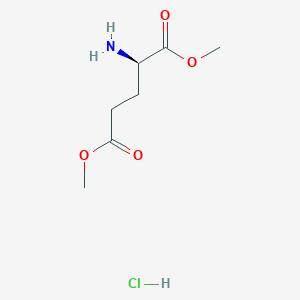
![(2R)-2-amino-5-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid](/img/structure/B555612.png)
